molecular formula C24H18O2 B11971386 2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione

2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B11971386
M. Wt: 338.4 g/mol
InChI Key: NUKCVPFZYLFBEE-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes an indene core substituted with a phenylmethylene group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione typically involves the condensation of 3,4-dimethylbenzaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the base used can be sodium hydroxide or potassium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where substituents on the phenyl or indene rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photopolymers.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione: Unique due to its specific substitution pattern and structural features.

    Indene-1,3-dione derivatives: Similar core structure but different substituents, leading to varied chemical and biological properties.

    Phenylmethylene-indene derivatives: Similar substitution pattern but different core structures, affecting their reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)-phenylmethylidene]indene-1,3-dione

InChI

InChI=1S/C24H18O2/c1-15-12-13-18(14-16(15)2)21(17-8-4-3-5-9-17)22-23(25)19-10-6-7-11-20(19)24(22)26/h3-14H,1-2H3

InChI Key

NUKCVPFZYLFBEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C

Origin of Product

United States

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